4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-7-4-9(15)10(16)6-13(7)21(19,20)17-11-5-8(14)2-3-12(11)18/h2-6,17-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRILPWOTPZRGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloro-2-methylbenzenesulfonyl chloride and 5-chloro-2-hydroxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The sulfonyl chloride reacts with the aniline derivative to form the desired sulfonamide compound. The reaction is typically conducted under controlled temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and yield.
Purification Techniques: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the chloro substituents.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new sulfonamide derivative.
Scientific Research Applications
The compound 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide , also known as a sulfonamide derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, environmental science, and agricultural practices.
Medicinal Chemistry
Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific compound has shown promise in preliminary studies as an effective antimicrobial agent against various pathogens, including those resistant to conventional antibiotics .
Anticancer Potential : Emerging studies suggest that compounds similar to this compound may exhibit anticancer properties. The mechanism is thought to involve the inhibition of certain enzymes critical for cancer cell proliferation. In vitro studies have indicated cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential .
Environmental Science
Pesticidal Properties : The compound has been evaluated for its effectiveness as a pesticide. Its chlorinated structure enhances its activity against various fungi and bacteria that affect crops. Laboratory tests have demonstrated its efficacy in controlling plant pathogens, suggesting potential use in agricultural applications .
Photodegradation Studies : Understanding the environmental impact of chemical compounds is crucial. Research has shown that this compound undergoes photodegradation when exposed to light, which may reduce its persistence in the environment and mitigate potential ecological risks associated with its use .
Agricultural Applications
Fungicide : Due to its antifungal properties, this sulfonamide derivative has been tested as a fungicide in agricultural settings. Its ability to inhibit the growth of pathogenic fungi makes it a candidate for protecting crops from fungal diseases .
Herbicide Development : There is ongoing research into the herbicidal properties of similar compounds. The potential mechanism involves disrupting metabolic pathways in target plants, leading to their inhibition or death. This application could provide an alternative to traditional herbicides, which often have broader ecological impacts .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial activity of various sulfonamide derivatives against resistant strains of Escherichia coli. The compound demonstrated significant inhibitory effects, outperforming several commonly used antibiotics .
Case Study 2: Environmental Impact Assessment
A comprehensive study assessed the degradation pathways of this compound in aquatic environments. Results indicated that under UV light exposure, the compound rapidly degraded into less harmful byproducts, suggesting a lower risk of bioaccumulation in aquatic ecosystems compared to other persistent pollutants .
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit bacterial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other derivatives are analyzed below:
Table 1: Structural and Functional Comparisons
Key Observations
Chlorination Patterns :
- The target compound and Zoxamide share dichloro substitutions (positions 4,5 vs. 3,5), but Zoxamide’s additional chlorine on the oxopropyl chain enhances its fungicidal breadth .
- Chalcone derivatives () with a single 5-chloro-2-hydroxyphenyl group exhibit moderate antimicrobial activity, suggesting that the target compound’s dual chlorine atoms may amplify potency .
Functional Group Impact: Sulfonamide vs. Hydrazide vs. Sulfonamide: Compound 3 () features a hydrazide linker, which is less electronegative than sulfonamide, possibly reducing its membrane penetration efficiency .
Zoxamide’s branched oxopropyl chain likely improves soil persistence, whereas the target compound’s planar structure may favor faster degradation .
Biological Activity Trends :
- Chalcone derivatives with 5-chloro-2-hydroxyphenyl groups show IC₅₀ values of 12–25 µM against Staphylococcus aureus, suggesting the target compound’s antimicrobial efficacy could be comparable or superior due to enhanced lipophilicity .
- Zoxamide’s EC₅₀ of 0.1–1.0 µg/mL against Phytophthora infestans highlights the importance of chlorine positioning for fungicidal activity, a trait the target compound may share .
Biological Activity
4,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide, also known by its CAS number 28843-61-0, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13Cl3N2O3S
- Molar Mass : 455.74 g/mol
- Structural Characteristics : The compound features a sulfonamide group attached to a chlorinated aromatic ring structure, which is critical for its biological activity.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A study investigated the in vitro effectiveness of several sulfonamide derivatives, including our compound of interest, against Gram-positive and Gram-negative bacteria as well as Mycobacterium species.
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MSSA) | Strong inhibition observed | 15.625 - 62.5 μg/mL |
| Escherichia coli | Moderate inhibition | 31.2 - 125 μg/mL |
| Mycobacterium tuberculosis | Significant activity noted | 100 μg/mL |
The most notable findings indicate that the compound exhibits potent activity against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) .
The antimicrobial action of sulfonamides generally involves the inhibition of folate synthesis in bacteria. Specifically, these compounds act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for bacterial growth. By mimicking para-aminobenzoic acid (PABA), they disrupt the synthesis of folate, leading to bacterial cell death .
Case Studies
- In Vitro Studies : A comprehensive study assessed the activity of various sulfonamides, including our compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound showed significant bactericidal activity at concentrations lower than those required for traditional antibiotics like ciprofloxacin .
- Comparative Analysis : Another research focused on comparing the efficacy of different sulfonamide derivatives against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa. The compound demonstrated superior activity against biofilm-forming strains compared to standard treatments .
Additional Biological Activities
Beyond antimicrobial properties, studies have suggested potential antioxidant activities associated with sulfonamide derivatives. The antioxidant capacity was evaluated using DPPH and FRAP assays, indicating that certain modifications to the sulfonamide structure could enhance radical scavenging abilities .
Q & A
Q. What are the standard synthetic routes for 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide?
The synthesis typically involves reacting 5-chloro-2-hydroxyaniline with 4,5-dichloro-2-methylbenzenesulfonyl chloride under basic conditions. A base such as triethylamine or pyridine is used to neutralize HCl generated during the sulfonamide bond formation. Key steps include:
- Reagent purification : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- Reaction monitoring : Use thin-layer chromatography (TLC) to track progress.
- Workup : Extract the product with dichloromethane, wash with dilute HCl to remove unreacted aniline, and recrystallize from ethanol/water .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- NMR spectroscopy : H and C NMR (e.g., in DMSO-d6) confirm the sulfonamide linkage and substitution patterns. For example, aromatic protons appear as multiplets between δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .
- X-ray crystallography : Single-crystal analysis resolves steric effects of the dichloro and methyl groups, with bond angles and torsion angles reported to validate the 3D structure .
Q. How is the antimicrobial activity of this compound assessed in vitro?
- Gram-positive bacteria assays : Use broth microdilution (MIC determination) against Staphylococcus aureus or Enterococcus faecalis. Include positive controls like vancomycin.
- Cytotoxicity screening : Test against mammalian cell lines (e.g., J774A.1 macrophages) to rule out non-specific toxicity. Culture cells in DMEM with 10% FBS and quantify viability via MTT assays .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the 2-methyl group complicates sulfonamide formation?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the aniline.
- Temperature control : Conduct the reaction at 0–5°C to minimize side reactions, then gradually warm to room temperature.
- Alternative bases : Compare pyridine (mild) vs. DBU (strong) to assess their impact on reaction kinetics .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antimicrobial results with disk diffusion (zone of inhibition) alongside MIC values.
- Stability testing : Use HPLC to confirm compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Synergistic studies : Test combinations with known antibiotics to identify potentiation effects masked in single-agent screens .
Q. What experimental strategies elucidate the mechanism of action for this sulfonamide derivative?
- Molecular docking : Model interactions with bacterial dihydropteroate synthase (DHPS) to predict binding affinity.
- Gene expression profiling : Perform RNA-seq on treated bacterial cultures to identify downregulated pathways (e.g., folate biosynthesis).
- Membrane integrity assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial cell membranes .
Methodological Notes
- Spectral Data Interpretation : For H NMR, integrate aromatic protons carefully to distinguish between substituents (e.g., chloro vs. hydroxyl groups).
- Crystallographic Refinement : Apply SHELXL-97 for anisotropic displacement parameters, ensuring R-factors < 0.05 for high confidence .
- Biological Replicates : Use ≥3 independent experiments with statistical analysis (e.g., ANOVA) to minimize variability in activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
